Regioselective Dianion Formation via Complex-Induced Proximity Effect
Metallation of 2-methyl-4-phenyl-1-butene with n-butyllithium–TMEDA results in the formation of a dianion that is linearly conjugated with the phenyl ring [1]. This regiochemical outcome contrasts with the cross-conjugated dianion typically observed for the non-methylated analog 4-phenyl-1-butene under identical conditions [1]. The complex-induced proximity effect (CIPE) enhances the rate of metallation at the carbon β to the aromatic ring and α to the double bond [1].
Analog: cross-conjugated dianion
| Evidence Dimension | Regioselectivity of Dianion Formation |
|---|---|
| Target Compound Data | Linearly conjugated dianion |
| Comparator Or Baseline | 4-Phenyl-1-butene (cross-conjugated dianion) |
| Quantified Difference | Not quantified in abstract; qualitative regiochemical shift |
| Conditions | Metallation with n-BuLi–TMEDA in hydrocarbon solvent |
Why This Matters
This unique regioselectivity enables the synthesis of specific dianionic intermediates for further functionalization, which is not accessible with the non-methylated analog, directly impacting synthetic route design.
- [1] Mills, N. S., & Ruud, C. C. (1996). Dianions of 4-phenylbut-1-ene. Evidence for complex-induced proximity effects in the double metallation of hydrocarbons. Journal of the Chemical Society, Perkin Transactions 2, (10), 2035-2039. View Source
